molecular formula C6H5ClN4S B8479346 5-Chloro-4-hydrazinylthieno[2,3-d]pyrimidine

5-Chloro-4-hydrazinylthieno[2,3-d]pyrimidine

Cat. No. B8479346
M. Wt: 200.65 g/mol
InChI Key: FLUHBQFCPGOGFJ-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

5-Chloro-4-chlorothieno[2,3-d]pyrimidine (1.38 g, 6.73 mmol) and hydrazine monohydrate (5.0 ml, 103 mmol) in absolute ethanol (20 ml) were heated at 75° C. After stirring for 24 h, the solution was concentrated to yield 5-chloro-4-hydrazinylthieno[2,3-d]pyrimidine. Method [6] Retention time 0.35 min by HPLC (M+=201 and 203).
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[C:9](Cl)=[N:8][CH:7]=[N:6][C:5]=2[S:4][CH:3]=1.O.[NH2:13][NH2:14]>C(O)C>[Cl:1][C:2]1[C:10]2[C:9]([NH:13][NH2:14])=[N:8][CH:7]=[N:6][C:5]=2[S:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
ClC1=CSC=2N=CN=C(C21)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
O.NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CSC=2N=CN=C(C21)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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